molecular formula C26H21FN4O2S2 B2573410 N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide CAS No. 532973-16-3

N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide

Cat. No.: B2573410
CAS No.: 532973-16-3
M. Wt: 504.6
InChI Key: KSYRTVHDZCDALN-UHFFFAOYSA-N
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Description

N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide is a complex organic compound that features a benzothiazole moiety, an indole ring, and a fluorobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide has several scientific research applications:

Future Directions

Benzothiazole derivatives have been extensively studied and found to have diverse chemical reactivity and broad spectrum of biological activity . Therefore, the future directions in the research of benzothiazole derivatives could involve the development of new synthetic pathways, exploration of their biological activities, and their potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent reactions . The indole ring is often prepared via Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes . The final step involves coupling the benzothiazole and indole intermediates with 2-fluorobenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amines

    Substitution: Substituted benzamides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide is unique due to its combination of benzothiazole, indole, and fluorobenzamide moieties, which confer distinct biological activities and chemical properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and drug development.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S2/c27-19-9-3-1-7-17(19)25(33)28-13-14-31-15-23(18-8-2-5-11-21(18)31)34-16-24(32)30-26-29-20-10-4-6-12-22(20)35-26/h1-12,15H,13-14,16H2,(H,28,33)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYRTVHDZCDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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